molecular formula C13H12N2O2 B6265839 2-(benzyloxy)pyridine-4-carboxamide CAS No. 1458028-73-3

2-(benzyloxy)pyridine-4-carboxamide

Cat. No.: B6265839
CAS No.: 1458028-73-3
M. Wt: 228.2
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Description

2-(Benzyloxy)pyridine-4-carboxamide (CAS 1458028-73-3) is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This high-purity reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds with targeted biological activity. This carboxamide derivative is recognized for its role in advanced structure-activity relationship (SAR) studies. Research indicates its structural framework is utilized in the synthesis of pyridin-2(1H)-one analogues investigated for their potent analgesic properties. Such compounds have demonstrated efficacy in inhibiting cutaneous mechanical allodynia in preclinical models, highlighting the value of this scaffold in pain management and neuropharmacology research . The 2-pyridone pharmacophore is a versatile structure known for a wide range of biological activities, making intermediates like this compound crucial for exploring new therapeutic agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1458028-73-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-(benzyloxy)pyridine-4-carboxylic acid or its derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Benzyloxy)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(Benzyloxy)pyridine-4-carboxylic acid

  • Key Difference : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH).
  • Implications : The carboxylic acid derivative () is likely a synthetic precursor to the carboxamide. The acid form may exhibit higher polarity and lower membrane permeability compared to the carboxamide.

N-(4-Fluorobenzyl)-2-(1-amino-1-methylethyl)-pyrimidine-4-carboxamide

  • Key Difference : Pyrimidine core instead of pyridine, with additional substituents (fluorobenzyl, hydroxy, methyl).
  • The fluorobenzyl group may enhance metabolic stability.

2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide

  • Key Difference: Quinoline core (fused benzene-pyridine system) with a phenyl substituent.

(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine

  • Key Difference : Amine linker (-NH-) instead of carboxamide.
  • Implications : The amine group () may participate in different intermolecular interactions (e.g., ionic bonding) compared to the carboxamide’s hydrogen-bonding capability.

Q & A

Q. What are the recommended synthetic routes for 2-(benzyloxy)pyridine-4-carboxamide?

A two-step approach is commonly employed:

Synthesis of 2-(benzyloxy)pyridine-4-carboxylic acid : Benzyl ether formation via nucleophilic substitution between 2-hydroxypyridine-4-carboxylic acid and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Conversion to carboxamide : Activation of the carboxylic acid (e.g., using HATU or EDCl as coupling agents) followed by reaction with ammonia or ammonium chloride .
Key validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize this compound?

Use a combination of analytical techniques:

  • NMR : ¹H NMR (DMSO-d6) shows pyridine protons at δ 8.2–8.5 ppm and benzyloxy CH₂ at δ 5.3 ppm .
  • Mass spectrometry : ESI-MS m/z 229.24 [M+H]⁺ .
  • IR spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ .

Q. What safety precautions are critical during handling?

While specific hazard data for this compound is limited, general protocols apply:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in carboxamide synthesis?

  • Catalytic optimization : Replace traditional coupling agents (EDCl) with electrochemical methods to reduce side reactions. For example, electrochemical C–H/N–H annulation improves regioselectivity and yield (up to 85%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but switching to THF/water biphasic systems may improve amidation efficiency .

Q. What strategies resolve contradictions in biological activity data for derivatives?

A 2013 study on pyridine-4-carboxamide derivatives highlights:

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) at the aryl ring enhance anti-inflammatory activity (e.g., compound 5f: 72% inhibition in carrageenan-induced edema models) .
  • Data normalization : Use standardized assays (e.g., IC₅₀ comparisons across cell lines) to minimize variability.

Q. What advanced analytical methods validate structural stability under experimental conditions?

  • HPLC-MS/MS : Detect degradation products (e.g., hydrolysis to carboxylic acid under acidic conditions).
  • X-ray crystallography : Confirm crystal packing and hydrogen-bonding networks in the solid state .
  • Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days; monitor via NMR for decomposition .

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